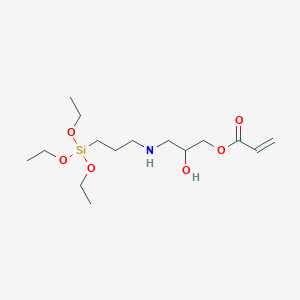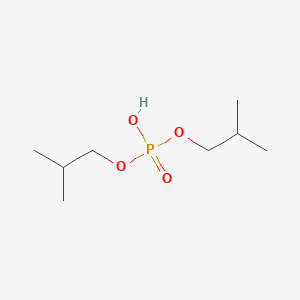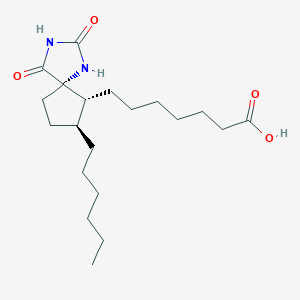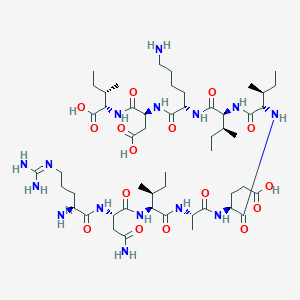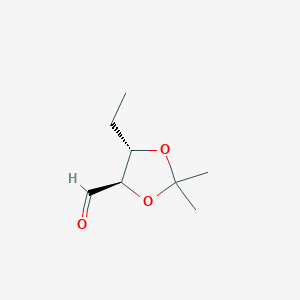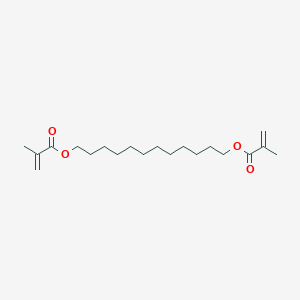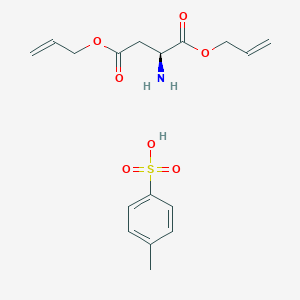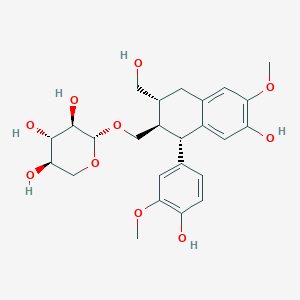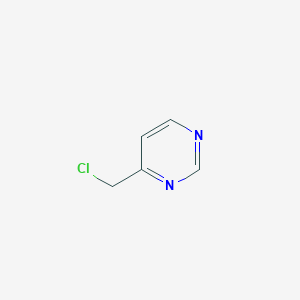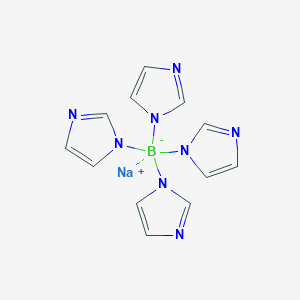
Sodium tetrakis(1-imidazolyl)borate
Descripción general
Descripción
Synthesis Analysis
The synthesis of sodium tetrakis(1-imidazolyl)borate involves straightforward methods that yield the compound in high purity. It has been prepared in very high yield by syntheses that are easy to perform in situ, demonstrating its accessibility for research and practical applications (Chao & Moore, 1978).
Molecular Structure Analysis
The molecular structure of sodium tetrakis(1-imidazolyl)borate has been the subject of extensive study, with analyses revealing its coordination to metal ions and the ability to form various network solids. These studies have highlighted the versatility of tetrakis(imidazolyl)borate as a ligand in constructing metal-organic frameworks with different network structures and degrees of hydrogen bonding (Hamilton et al., 2003).
Chemical Reactions and Properties
Sodium tetrakis(1-imidazolyl)borate participates in reactions forming precipitates with various cations, including hydrogen and divalent cations. Its reactivity has been leveraged in analytical chemistry for the gravimetric determination of hydrogen ion and the precipitation of deuterium cations, showcasing its utility in chemical analysis (Hockman et al., 1981).
Physical Properties Analysis
The compound's physical properties, such as solubility and precipitate formation with specific cations, underline its analytical and synthetic utility. The ability to form water-insoluble precipitates with a range of cations has been particularly noted, further emphasizing its role in analytical procedures and materials science.
Chemical Properties Analysis
The chemical properties of sodium tetrakis(1-imidazolyl)borate, including its ability to act as a novel gravimetric reagent for hydrogen ion and to form coordination polymers with alkaline earth metals, have been extensively documented. These properties make it a valuable tool in the development of new materials and analytical methods (Chao & Moore, 1978); (Hamilton et al., 2003).
Aplicaciones Científicas De Investigación
Adsorption of Heavy Metal Ions : It is an effective adsorber for heavy metal ions like Ni, Zn, Co, and Fe in solutions, aiding in their determination by flame atomic absorption spectrometry (Mehra & Daigle, 1989).
Enantioselective Cyclopropanation : It is used in the enantioselective cyclopropanation of styrene with ethyl diazoacetate, achieving enantiomeric excess up to 62% (Brunner et al., 1993).
Cation-Selective Chemical Sensors : As an anionic additive, it enhances stability and selectivity in cation-selective chemical sensors (Rosatzin et al., 1993).
Precipitation of Deuterium Cations : It can precipitate deuterium cations, including hydrogen tetrakis-(1-imidazolyl)boric acid (HTIB) (Hockman et al., 1981).
Metal-Catalyzed Enantioselective Cyclopropanation : It is used alongside hydrotris(()-3(5)-methyl-1-phenylethylaminomethylpyrazolyl)borate in metal-catalyzed enantioselective cyclopropanation reactions (Singh et al., 2002).
Gravimetric Reagent for Hydrogen Ion Determination : Sodium tetrakis(1-imidazolyl)borate serves as a novel gravimetric reagent for this purpose (Chao & Moore, 1978).
Construction of Metal-Organic Framework Structures : It assists in creating new structures, including alkaline earth metal network solids (Hamilton et al., 2003; Hamilton et al., 2004).
Catalyst in Mannich Reaction : Efficiently catalyzes the Mannich reaction of ketones with aromatic aldehydes and different anilines in water (Chang et al., 2006).
Selective Gravimetric Reagent for Cesium : Sodium tetrakis(p-fluorophenyl)borate is particularly selective for cesium (Moore et al., 1966).
Analysis of Nitrogen-Containing Compounds : Useful for qualitative and quantitative analyses of these compounds (Vandkberg et al., 1969).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;tetra(imidazol-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFSDYWKKOQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BN8Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635570 | |
| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrakis(1-imidazolyl)borate | |
CAS RN |
68146-65-6 | |
| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrakis(1-imidazolyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




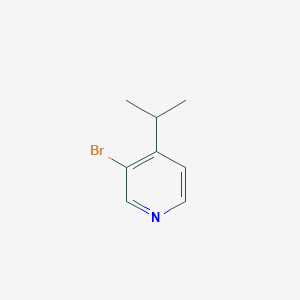
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

